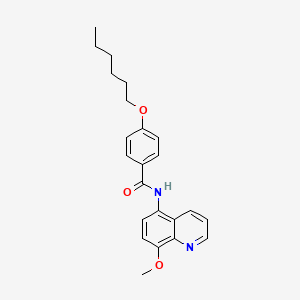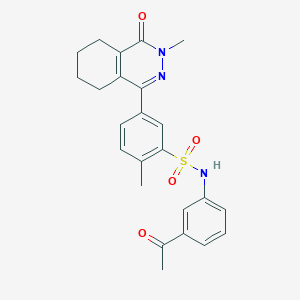![molecular formula C21H22ClN3O4 B11319044 2-(4-chloro-3,5-dimethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B11319044.png)
2-(4-chloro-3,5-dimethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-3,5-dimethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated phenoxy group, a methoxyphenyl group, and an oxadiazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:
Formation of the Phenoxy Intermediate: This step involves the chlorination of 3,5-dimethylphenol to obtain 4-chloro-3,5-dimethylphenol, followed by its reaction with chloroacetic acid to form 2-(4-chloro-3,5-dimethylphenoxy)acetic acid.
Synthesis of the Oxadiazole Intermediate: The oxadiazole ring is formed by reacting 4-methoxybenzohydrazide with an appropriate nitrile to yield 3-(4-methoxyphenyl)-1,2,4-oxadiazole.
Coupling Reaction: The final step involves coupling the phenoxy and oxadiazole intermediates using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
2-(4-chloro-3,5-dimethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
科学研究应用
2-(4-chloro-3,5-dimethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.
相似化合物的比较
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
Acetylacetone: Another compound with keto-enol tautomerism, used in various chemical reactions.
Diketene: A reactive intermediate used in the synthesis of acetoacetic acid derivatives.
Uniqueness
2-(4-chloro-3,5-dimethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide is unique due to its combination of a chlorinated phenoxy group, a methoxyphenyl group, and an oxadiazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
分子式 |
C21H22ClN3O4 |
|---|---|
分子量 |
415.9 g/mol |
IUPAC 名称 |
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]acetamide |
InChI |
InChI=1S/C21H22ClN3O4/c1-13-10-17(11-14(2)20(13)22)28-12-18(26)23-9-8-19-24-21(25-29-19)15-4-6-16(27-3)7-5-15/h4-7,10-11H,8-9,12H2,1-3H3,(H,23,26) |
InChI 键 |
UUHYKAZSVBWDSV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NCCC2=NC(=NO2)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-furylmethyl)-6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxamide 1,1-dioxide](/img/structure/B11318964.png)
![2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B11318968.png)
![ethyl 5-amino-1-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate](/img/structure/B11318973.png)
![5-[(Furan-2-ylmethyl)amino]-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11318979.png)

![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11318989.png)
![2-chloro-N-[4-(diethylamino)benzyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11318993.png)
![1-(4-chloro-3,5-dimethylphenoxy)-3-[2-(methoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B11318999.png)
![2-(2-fluorophenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11319016.png)
![N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]-7-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B11319026.png)
![2-Acetyl-3,5-dimethylphenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11319027.png)

![4-(7-cycloheptyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-N,N-dimethylaniline](/img/structure/B11319041.png)
